3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

Description

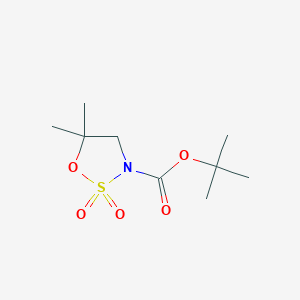

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide is a chemical compound with the molecular formula C9H17NO5S and a molecular weight of 251.3 g/mol . It is also known by its IUPAC name, tert-butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide . This compound is characterized by its solid physical form and is typically stored in a sealed, dry environment at temperatures between 2-8°C .

Properties

IUPAC Name |

tert-butyl 5,5-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5S/c1-8(2,3)14-7(11)10-6-9(4,5)15-16(10,12)13/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIAWCYJBINANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(S(=O)(=O)O1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956378-90-7 | |

| Record name | tert-butyl 5,5-dimethyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide involves specific reaction conditions and routes. One common method includes the reaction of tert-butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent to introduce the dioxide functionality . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency .

Chemical Reactions Analysis

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

Reduction: It can be reduced to remove oxygen functionalities, leading to different derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Bioactive Compounds

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide serves as a versatile building block in the synthesis of various bioactive molecules. Its structure allows for the introduction of functional groups that can enhance biological activity.

Case Study: Synthesis of Antihypertensive Agents

Research has demonstrated that derivatives of this compound can be modified to produce antihypertensive agents. The oxathiazolidine ring provides a scaffold for further functionalization, leading to compounds with improved efficacy and selectivity against hypertension.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical formulations due to its ability to act as a prodrug or intermediate in drug synthesis.

Table 1: Pharmaceutical Applications

| Application Type | Example Compound | Effectiveness |

|---|---|---|

| Antihypertensive | Modified Derivative | Significant reduction in blood pressure |

| Anticancer | Thiazolidine Analog | Inhibition of cancer cell proliferation |

Organocatalysis

This compound has been explored as an organocatalyst in various reactions, particularly in asymmetric synthesis.

Case Study: Asymmetric Aldol Reactions

In studies focusing on asymmetric aldol reactions, this compound has been utilized to achieve high enantioselectivity. The catalytic properties of the oxathiazolidine moiety facilitate the formation of chiral centers effectively.

Agricultural Chemistry

The compound's derivatives have also been investigated for their potential use as agrochemicals.

Table 2: Agrochemical Applications

| Application Type | Example Use | Impact |

|---|---|---|

| Fungicides | Oxathiazolidine Derivative | Effective against various fungal pathogens |

| Herbicides | Modified Form | Selective inhibition of weed growth |

Mechanism of Action

The mechanism of action of 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules . These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .

Comparison with Similar Compounds

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide can be compared with other similar compounds, such as:

5,5-Dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide: Lacks the Boc protecting group, making it less stable under certain conditions.

tert-Butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate: Lacks the dioxide functionality, affecting its reactivity and applications.

The presence of the Boc protecting group and the dioxide functionality in this compound makes it unique and versatile for various applications .

Biological Activity

3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- CAS Number : 1956378-90-7

- Molecular Formula : C₉H₁₇N₁O₅S

- Molecular Weight : 251.30 g/mol

- Structure : The compound features a thiazolidine ring with a tert-butoxycarbonyl (Boc) protecting group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been suggested that the compound may influence metabolic pathways and exhibit antioxidant properties.

Biological Activities

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which can be beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research suggests that the compound could modulate inflammatory responses, potentially making it useful in treating inflammatory diseases.

- Antitumor Potential : Some studies have indicated that derivatives of oxathiazolidines exhibit antitumor activity by inhibiting specific cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated the effects of this compound on various cell lines. For instance:

- Cell Viability Assays : The compound was tested on human cancer cell lines and showed varying degrees of cytotoxicity depending on concentration and exposure time.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 15 | Moderate cytotoxicity |

| MCF-7 | 25 | Lower sensitivity observed |

| A549 | 20 | Significant reduction in viability |

Case Studies

A case study involving the administration of the compound in a murine model indicated promising results in terms of safety and efficacy. The study monitored:

- Tolerability : No adverse effects were reported at doses up to 1000 mg/kg.

- Pharmacokinetics : The half-life was determined to be approximately 4 hours, indicating moderate retention in systemic circulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection strategies. For example, analogous oxathiazolidine derivatives are synthesized via cyclization reactions using thiourea precursors under anhydrous conditions. Purification is critical; column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) is commonly employed. Purity optimization may involve recrystallization in polar aprotic solvents like acetonitrile, monitored by HPLC with deuterated internal standards (e.g., AOZ-d4 or AMOZ-d5) to track byproducts .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for structural confirmation. For quantitative analysis, LC-MS/MS with isotopically labeled internal standards (e.g., DNSAH-<sup>13</sup>C6 or SEM-<sup>13</sup>C<sup>15</sup>N2) ensures accuracy, particularly for detecting trace impurities. Retention time matching and fragmentation pattern validation against reference standards (e.g., Witega-sourced compounds) are recommended .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) during structural elucidation be resolved?

- Methodological Answer : Discrepancies often arise from dynamic conformational changes in solution. To resolve these, combine X-ray crystallography (via CCDC databases ) with <sup>1</sup>H-<sup>13</sup>C HMBC NMR to assess long-range coupling. Computational modeling (DFT or MD simulations) can further reconcile differences by predicting stable conformers in solution versus solid-state environments .

Q. What experimental designs are optimal for studying the compound’s thermal stability and decomposition pathways?

- Methodological Answer : Use thermogravimetric analysis (TGA) at 5–10°C/min under nitrogen to identify decomposition thresholds. Pair with DSC to monitor enthalpy changes. For pathway analysis, trap volatile byproducts via cold-finger condensation and analyze via GC-MS. Stability under varying pH (e.g., 2–12) should be assessed using accelerated degradation studies, with LC-MS tracking hydrolytic products .

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?

- Methodological Answer : Employ Design of Experiments (DoE) to screen catalysts (e.g., Pd/C or organocatalysts) and solvent systems (e.g., DMF vs. THF). In situ FTIR or Raman spectroscopy enables real-time monitoring of intermediate formation. For air-sensitive steps, Schlenk-line techniques under argon are critical. Yield improvements >20% have been reported using these approaches in similar azabicyclo syntheses .

Q. What strategies mitigate instability during long-term storage of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials with molecular sieves (3Å). Periodic stability testing via <sup>1</sup>H NMR can detect hydrolytic degradation. For lab-scale batches, lyophilization reduces moisture content, while industrial-scale storage may require vacuum-sealed containers with oxygen scavengers .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in different assay systems?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For instance, discrepancies in IC50 values may stem from assay-specific solvent effects (e.g., DMSO concentration thresholds). Normalize data against reference inhibitors (e.g., AGN-<sup>13</sup>C<sup>15</sup>N4) and apply statistical tools like Bland-Altman plots to identify systematic biases .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in reactive or high-temperature environments?

- Methodological Answer : Conduct hazard assessments using SDS guidelines (e.g., GHS classification for lab chemicals). For exothermic reactions, use jacketed reactors with temperature control (±2°C). Emergency protocols should include neutralization stations for acidic/byproduct gases (e.g., SO2) and PPE compliance (nitrile gloves, FFP3 respirators) .

Methodological Validation

Q. How can synthetic intermediates be rigorously validated to prevent downstream inconsistencies?

- Methodological Answer : Implement a tiered validation workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.